molecular formula C12H12F3N3O3 B10908650 Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10908650
M. Wt: 303.24 g/mol
InChI Key: FSDTYXDXKMTPOK-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with trifluoromethyl ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific pathways.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.

    2-Methyl-3-trifluoromethylaniline: Contains the trifluoromethyl group but differs in its overall structure and reactivity.

Uniqueness

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its combination of the pyrazolo[3,4-b]pyridine core and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-(2-methyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the CAS number 1018164-26-5. Its molecular structure features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and a propanoate moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The pyrazolo ring system is known for its ability to inhibit specific kinases and modulate signaling pathways involved in cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, which play crucial roles in cancer progression and other diseases.
  • Apoptosis Induction : Like other pyrazole derivatives, it may promote apoptosis in cancer cells by activating caspases and modulating pro-apoptotic factors such as Bax and p53.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines:

  • Cytotoxicity Assays : The MTT assay has demonstrated that related pyrazole compounds exhibit stronger cytotoxic effects than standard chemotherapeutics like cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.50Autophagy induction

Antimicrobial Activity

Emerging research also highlights the antimicrobial properties of pyrazole derivatives. For example, studies have indicated that certain pyrazole compounds exhibit significant antibiofilm activity against bacterial isolates . This suggests potential applications in treating infections where biofilm formation is a challenge.

Case Studies

  • Study on Anticancer Properties : A study evaluating the anticancer activity of various pyrazole derivatives found that the most active compound significantly increased apoptosis markers while suppressing NF-kB expression . This study underscores the importance of further exploring this compound's potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of related compounds revealed their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Properties

Molecular Formula

C12H12F3N3O3

Molecular Weight

303.24 g/mol

IUPAC Name

methyl 3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C12H12F3N3O3/c1-17-6-7-8(12(13,14)15)5-9(19)18(11(7)16-17)4-3-10(20)21-2/h5-6H,3-4H2,1-2H3

InChI Key

FSDTYXDXKMTPOK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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